(2R,3R)-3-Amino-2-hydroxyhexanoic acid
Overview
Description
(2R,3R)-3-Amino-2-hydroxyhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-2-hydroxyhexanoic acid typically involves several steps to ensure the correct stereochemistry. One common method starts with the chiral precursor, ®-2-hydroxyhexanoic acid, which undergoes amination to introduce the amino group at the 3-position. This can be achieved through a series of reactions including protection of the hydroxyl group, formation of an intermediate ester, and subsequent amination using reagents like ammonia or amines under controlled conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve biocatalytic processes using enzymes to ensure high stereoselectivity. Enzymes such as transaminases or amino acid dehydrogenases can be employed to catalyze the amination of suitable precursors. These biocatalytic methods are advantageous due to their mild reaction conditions and high specificity, which reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-hydroxyhexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 3-amino-2-ketohexanoic acid.
Reduction: Formation of 3-aminohexane.
Substitution: Formation of 3-amino-2-substituted hexanoic acids.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-3-Amino-2-hydroxyhexanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are essential in the development of pharmaceuticals.
Biology
In biological research, this compound is studied for its role in metabolic pathways and its potential as a precursor for the synthesis of biologically active molecules. It can be used to investigate enzyme specificity and the mechanisms of enzyme-catalyzed reactions.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors involved in disease processes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stereochemistry is crucial for the activity of the final products.
Mechanism of Action
The mechanism by which (2R,3R)-3-Amino-2-hydroxyhexanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may act as a substrate or inhibitor for enzymes involved in amino acid metabolism. The hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-Amino-2-hydroxyhexanoic acid: The enantiomer of (2R,3R)-3-Amino-2-hydroxyhexanoic acid, which may have different biological activities and reactivities.
3-Amino-2-hydroxybutanoic acid: A shorter-chain analog with similar functional groups but different physical and chemical properties.
3-Amino-2-hydroxyhexanoic acid: Without specific stereochemistry, this compound can exist as a racemic mixture with different properties compared to the pure enantiomer.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This stereochemistry is crucial for its interaction with chiral environments, such as enzyme active sites, making it valuable in stereoselective synthesis and biochemical studies.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(7)5(8)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFGOYXLBOWNGQ-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]([C@H](C(=O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703703 | |
Record name | (2R,3R)-3-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75638-60-7 | |
Record name | Hexanoic acid, 3-amino-2-hydroxy-, [R-(R*,R*)]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75638-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2R,3R)-3-Amino-2-hydroxyhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20703703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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